molecular formula C11H14F3NO B1519423 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol CAS No. 1019113-91-7

3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol

Cat. No. B1519423
M. Wt: 233.23 g/mol
InChI Key: LKLSRQNEJKQAJZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3NO/c12-11(13,14)10-4-2-1-3-9(10)5-8(6-15)7-16/h1-4,8,16H,5-7,15H2 .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of derivatives similar to 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol is in synthetic chemistry, where they are used as intermediates in the synthesis of complex molecules. For instance, Shimizu et al. (1996) demonstrated the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution, utilizing a precursor that shares structural similarities with 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol. This process underscores the compound's utility in generating enantiomerically enriched materials, essential for various chemical syntheses (Shimizu, Sugiyama, & Fujisawa, 1996).

Pharmacological Synthesis

In the realm of pharmacology, derivatives of 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol have been explored for synthesizing medicinally relevant compounds. Oliver Torre et al. (2006) explored the lipase-catalyzed resolution of chiral 1,3-amino alcohols, applying it in the asymmetric synthesis of (S)-dapoxetine, highlighting the compound's significance in producing therapeutic agents with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimicrobial Agent Synthesis

K. Doraswamy and P. Ramana (2013) investigated the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. Their work involves the reaction of compounds structurally related to 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol, further highlighting the versatility of such compounds in developing new antimicrobial strategies (Doraswamy & Ramana, 2013).

Material Science

In material science, the unique properties of trifluoromethyl groups, as found in 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol derivatives, are exploited to study the miscibility of fluorinated alcohols with water. Fioroni et al. (2003) conducted a molecular dynamics simulation study on 1,1,1-trifluoropropan-2-ol in aqueous solution, providing insight into the physicochemical properties influenced by trifluoromethyl groups. This research is indicative of the compound's potential applications in understanding solvent behaviors and interactions at the molecular level (Fioroni, Burger, Mark, & Roccatano, 2003).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)10-4-2-1-3-9(10)5-8(6-15)7-16/h1-4,8,16H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLSRQNEJKQAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol
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Reactant of Route 6
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